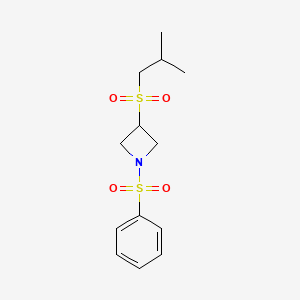

![molecular formula C9H17NO2S B2566989 (6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide CAS No. 1342626-98-5](/img/structure/B2566989.png)

(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the spiro[5.5]undecane class of compounds . Spiro compounds with saturated six-membered rings have intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives with S and O containing heterocycles has been reported . These compounds exhibit helical disposition of the six-membered rings . The synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent have also been studied .Molecular Structure Analysis

The structure of spiro[5.5]undecane derivatives is chiral due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into another .Chemical Reactions Analysis

The Diels—Alder reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene (arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene (arylidene)-1,3-dimethylpyrimidine-2,4,6 (1 H ,3 H ,5 H )-triones in the presence of l-proline proceeded regioselectively and led to 7-furanoterpenyl-substituted 3,3-dimethyl-2,4-dioxaspiro[5.5]-undecane-1,5,9-triones or 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones .Mecanismo De Acción

While specific information on the mechanism of action for “(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide” was not found, a related compound with a 2,9-diazaspiro[5.5]undecane core has been identified as an inducer of the Endoplasmic Reticulum Stress Response (ERSR) with cytotoxic activity in several cancer cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6S)-2λ6-thia-8-azaspiro[5.5]undecane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c11-13(12)6-2-4-9(8-13)3-1-5-10-7-9/h10H,1-8H2/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYMZAZBQXESPC-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCS(=O)(=O)C2)CNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(CCCS(=O)(=O)C2)CNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)

![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)

![Methyl 4-(2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2566926.png)